

# (Z)-Entacapone: A Comprehensive Physicochemical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-Entacapone	
Cat. No.:	B1234103	Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the core physicochemical properties of **(Z)-Entacapone**. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes essential pathways and workflows to support further research and development.

While **(Z)-Entacapone** is a known geometric isomer and metabolite of the catechol-O-methyltransferase (COMT) inhibitor Entacapone ((E)-isomer), specific experimental data on its distinct physicochemical properties are not extensively available in public literature.[1][2][3] The following data is primarily for Entacapone ((E)-isomer), which is the therapeutically active and well-characterized form. Notably, both the (E) and (Z) isomers have been reported to be pharmacologically active as COMT inhibitors with equivalent activity, suggesting that their physicochemical characteristics may be similar.[3] For precise research applications, experimental determination of the properties of isolated **(Z)-Entacapone** is recommended.

### **Core Physicochemical Properties**

The fundamental physicochemical parameters of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

#### **Structural and General Properties**



Property	Value	Source(s)
Chemical Name	(2Z)-2-cyano-3-(3,4-dihydroxy- 5-nitrophenyl)-N,N-diethylprop- 2-enamide	[4]
Molecular Formula	C14H15N3O5	[5]
Molecular Weight	305.29 g/mol	[5]
Appearance	Yellow to orange non- hygroscopic crystalline powder (for Entacapone)	[6]
CAS Number	145195-63-7	[4]

**Physicochemical Data** 

Property	Value	Source(s)
Melting Point	162-163 °C (for Entacapone)	[7][8]
рКа	~4.5	[1][6][8]
logP	2.8	[1]
Water Solubility	Practically insoluble (for Entacapone)	[6]

## **Solubility Profile (for Entacapone)**



Solvent	Solubility	Source(s)
Ethanol	~5 mg/mL	[9]
DMSO	~30 mg/mL	[9][10]
Dimethylformamide (DMF)	~30 mg/mL	[9]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[9]
Gingelly oil, Rice bran oil	High	[11]
Tween 80, Span 20	High	[11]
Propylene glycol, Glycerin	High	[11]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols adaptable for the characterization of **(Z)-Entacapone**.

#### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

- Preparation of Saturated Solution: An excess amount of the solid (Z)-Entacapone is added
  to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic
  solvent) in a sealed, temperature-controlled container.
- Equilibration: The container is agitated, for example, using an orbital shaker, at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.



- Quantification: The concentration of (Z)-Entacapone in the clear filtrate is determined using
  a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
  UV detection. A calibration curve is generated using standard solutions of known
  concentrations for accurate quantification.
- Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature and pH.

#### pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

- Sample Preparation: A known amount of **(Z)-Entacapone** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly water-soluble compounds, to a known concentration. The ionic strength of the solution is typically kept constant using an electrolyte like KCI.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

#### **logP Determination (HPLC Method)**

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity. Reverse-phase HPLC provides a rapid and efficient method for its estimation.

• System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system (e.g., C18 column).

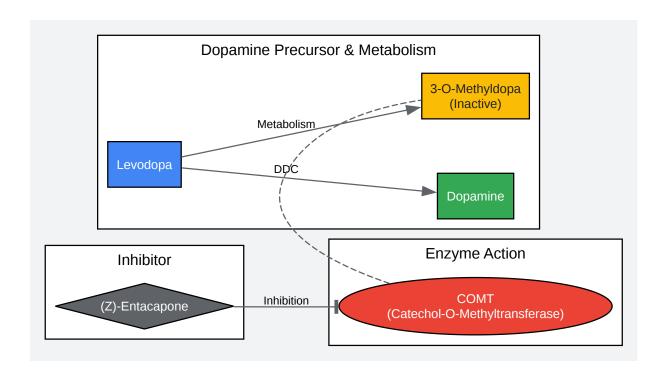


- Retention Time Measurement: The retention time (t\_R\_) for each standard is measured under isocratic conditions with a mobile phase of a specific composition (e.g., methanol/water or acetonitrile/water). The dead time (t\_0\_) is also determined using a non-retained compound.
- Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t R - t 0 ) / t 0 .
- Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is typically observed.
- **(Z)-Entacapone** Analysis: **(Z)-Entacapone** is injected into the same HPLC system under identical conditions, and its retention time and log k' are determined.
- logP Determination: The logP of (Z)-Entacapone is then calculated from the calibration curve equation.

#### **Visualizations**

The following diagrams illustrate key concepts relevant to the research and development of **(Z)- Entacapone**.

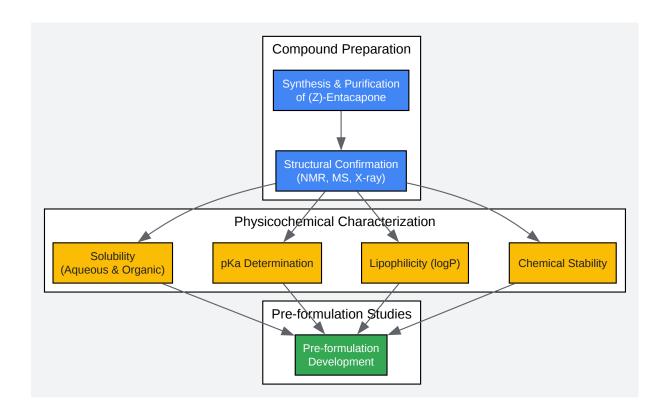




Click to download full resolution via product page

Caption: COMT Inhibition by (Z)-Entacapone.

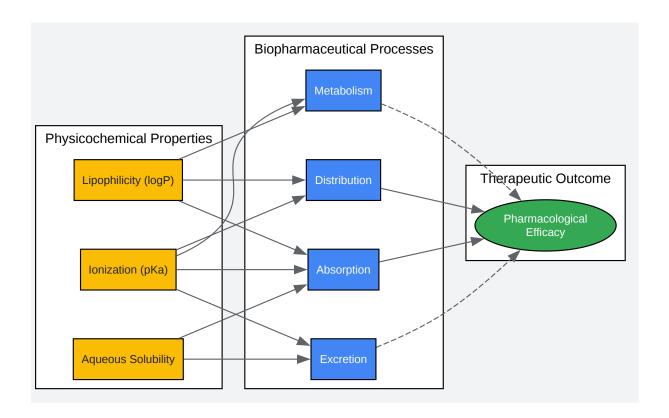




Click to download full resolution via product page

Caption: Experimental Workflow for Physicochemical Characterization.





Click to download full resolution via product page

Caption: Physicochemical Properties and Their Impact on Drug Efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Entacapone | C14H15N3O5 | CID 5281081 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jbsd.in [jbsd.in]
- 4. [Entacapone Related Compound A (25 mg) ((Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide)] CAS [145195-63-7] [store.usp.org]



- 5. GSRS [precision.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. bocsci.com [bocsci.com]
- 8. Entacapone | 130929-57-6 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Entacapone | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(Z)-Entacapone: A Comprehensive Physicochemical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234103#z-entacapone-physicochemical-properties-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com